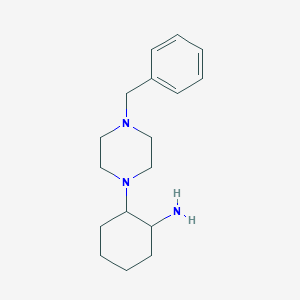
4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine
説明
4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine, also known as CMPTA, is a small molecule that has been used in a variety of laboratory experiments. CMPTA is a versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug delivery, and biochemistry.
科学的研究の応用
Condensation and Esterification Applications
4-Chloro-N-methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine and its derivatives are utilized in various chemical synthesis processes. Notably, Kunishima et al. (1999) described the effective use of a derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), in the condensation of carboxylic acids and amines. This process yields corresponding amides and esters, showcasing the triazine derivative's role in facilitating these chemical transformations. The practicality of this method is emphasized by its atmospheric conditions and straightforward co-product extraction (Kunishima et al., 1999).
Synthesis of Cyanomethyl-Triazine Derivatives
Kim & Kim (1996) explored the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives, highlighting the versatility of triazine derivatives in synthesizing compounds with varying functional groups. This synthesis route involved 6-chloro-1,3,5-triazine derivatives, pointing to the adaptability of chloro-triazine structures in chemical synthesis processes (Kim & Kim, 1996).
Amination and SN Mechanism
Simig et al. (2010) delved into the amination of substituted 1,3,5-triazines, revealing the occurrence of the SN (ANRORC) mechanism. This study illuminates the chemical reactivity of triazine derivatives and their involvement in substitution reactions, contributing to our understanding of their chemical behavior and potential applications in various synthesis processes (Simig et al., 2010).
Antimicrobial Activity
The antimicrobial potential of triazine derivatives is highlighted in research by Bektaş et al. (2007), where new 1,2,4-triazole derivatives were synthesized and exhibited notable antimicrobial activities. This underlines the biologically relevant properties of triazine derivatives and their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Monomers for Energetic Polymers
Shastin et al. (2021) presented methods for synthesizing azidopropargylamino-substituted 1,3,5-triazines, showcasing their application as novel monomers in producing energetic polymers. This underscores the role of triazine derivatives in developing materials with potentially high energy content, catering to specific industrial applications (Shastin et al., 2021).
Sugar Residue Attachment
Simmonds & Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines. The interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles yielded substituted 2-amino-1,3,5-triazines. This research points to the potential of triazine derivatives in synthesizing carbohydrate-linked compounds, which may have implications in medicinal chemistry (Simmonds & Stevens, 1982).
特性
IUPAC Name |
4-chloro-N-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-4(2)5-10-6(8)12-7(9-3)11-5/h4H,1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGKTQIVZSZJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
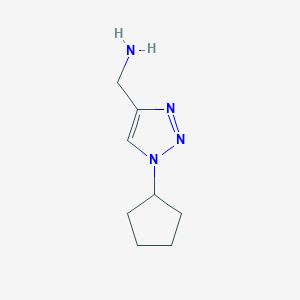
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
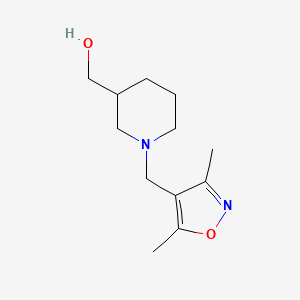
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

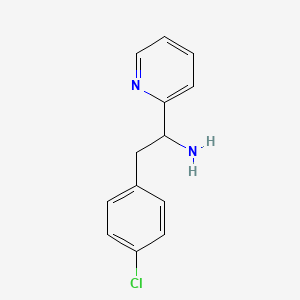

![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
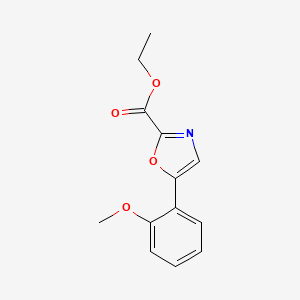
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
